molecular formula C16H19N B079071 N-Ethyldibenzylamine CAS No. 10479-25-1

N-Ethyldibenzylamine

Cat. No. B079071
CAS RN: 10479-25-1
M. Wt: 225.33 g/mol
InChI Key: WBGPDYJIPNTOIB-UHFFFAOYSA-N
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Description

N-Ethyldibenzylamine is a chemical compound with the molecular formula C16H19N . It is also known by other names such as N-ETHYL-N- (PHENYLMETHYL)BENZENEMETHANAMINE, N,N-DIBENZYLETHYLAMINE, ETHYLDIBENZYLAMINE, and N,N-DIBENZYL-N-ETHYLAMINE .


Synthesis Analysis

N-Ethyldibenzylamine can be synthesized from Ethanol and Dibenzylamine . Another method involves the reduction of nitriles or amides and nitro compounds . The reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines, are also part of the synthesis process .


Molecular Structure Analysis

The molecular weight of N-Ethyldibenzylamine is 225.3288 . The structural study of the non-covalent interactions in the mixture of benzylamine (BA), ethanol, and benzene has been attempted through Density Functional Theory (DFT) calculation .


Chemical Reactions Analysis

The chemical reactions of N-Ethyldibenzylamine involve the protection of benzylamines with Carbon Dioxide . The reversible reactions of CO2 with amines could provide a possible vehicle for realizing this strategy .

Scientific Research Applications

  • Psychedelic Substance Metabolism : N-Benzylphenethylamines, which are structurally related to N-Ethyldibenzylamine, have been studied for their metabolism in various biological systems. A study explored the metabolism of 25CN-NBOMe, a novel psychedelic substance, in rats, human liver microsomes, and Cunninghamella elegans mycelium. This research is significant for understanding the metabolism of related compounds, including N-Ethyldibenzylamine (Šuláková et al., 2021).

  • Antiallergic Compounds : N-(pyridin-4-yl)-(indol-3-yl)alkylamides, a class of compounds that may include structures similar to N-Ethyldibenzylamine, have been synthesized and evaluated as potential antiallergic agents. This research provides insight into the possible pharmacological applications of N-Ethyldibenzylamine and its derivatives (Menciu et al., 1999).

  • Enantioselective Synthesis : The use of chiral aminonaphthols, potentially related to N-Ethyldibenzylamine, in the enantioselective synthesis of secondary alcohols has been researched. This study highlights the potential use of N-Ethyldibenzylamine in asymmetric synthesis and its relevance in organic chemistry (Liu et al., 2001).

  • Bromination of Iminodibenzyls : A study on the bromination of carbazoles, β-carbolines, and iminodibenzyls (related to N-Ethyldibenzylamine) using N-bromosuccinimide and silica gel demonstrates the chemical reactivity and potential applications of N-Ethyldibenzylamine in organic synthesis (Smith et al., 1992).

  • Pharmacology of NBOMe Derivatives : Research on N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines, structurally related to N-Ethyldibenzylamine, has provided insights into their receptor binding profiles and potential effects. This research is relevant for understanding the pharmacological actions of compounds similar to N-Ethyldibenzylamine (Rickli et al., 2015).

  • Toxicity and Behavioural Effects of NBOMe Compounds : A study on the pharmacokinetics, systemic toxicity, thermoregulation, and behavioural effects of 25CN-NBOMe, a compound related to N-Ethyldibenzylamine, provides valuable information on the safety and potential applications of similar compounds (Šíchová et al., 2022).

  • Synthesis of N-Ethyldibenzylamine : A study on the synthesis of N-ethylbenzylamine (closely related to N-Ethyldibenzylamine) from benzylamine and ethanol using an acid catalyst under pressure provides insights into the synthesis methods that might be applicable to N-Ethyldibenzylamine (Deka et al., 2007).

Safety And Hazards

N-Ethyldibenzylamine is classified as a hazardous chemical. It is combustible and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-dibenzylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGPDYJIPNTOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146739
Record name N-Ethyldibenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyldibenzylamine

CAS RN

10479-25-1
Record name N-Ethyl-N-(phenylmethyl)benzenemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyldibenzylamine
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Record name N-Ethyldibenzylamine
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Record name N-ethyldibenzylamine
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Record name N-ETHYLDIBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
İKM ÜLGEN - Journal of Faculty of Pharmacy of Istanbul University, 2015 - dergipark.org.tr
… In the present study, rat microsomal metabolism of four dibenzylamine derivatives, namely, N-ethyldibenzylamine (EDBA), tribenzylamine (TBA), N,N-dibenzylaniline (DBAN) and N,N-…
Number of citations: 1 dergipark.org.tr
M Ülgen, JW Gorrod - European journal of drug metabolism and …, 2000 - Springer
… In a subsequent in vitro metabolic study on Nethyldibenzylamine (SI8), tribenzylamine (SI9), N,Ndibenzylaniline (820) and N,N-dibenzylbenzamide (821) as substrates, we planned to …
Number of citations: 5 link.springer.com
WF Reynolds, T Schaefer - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
The effect of hindered rotation upon methylene and ammonio proton shifts and coupling constants of eight protonated benzylamines has been determined. It is shown that the necessary …
Number of citations: 28 cdnsciencepub.com
AR Lepley - Journal of the Chemical Society D: Chemical …, 1969 - pubs.rsc.org
… Elimination may also occur in N-ethyldibenzylamine reactions and a signal for NN-dibenzylaniline obtains. However, no ethylene was evident in these reactions. Either an 0-18 or a’-$ …
Number of citations: 17 pubs.rsc.org
A Nurseiit, J Janabel, KA Gudun, A Kassymbek… - …, 2019 - Wiley Online Library
… 50 % conversion of N,N-dibenzylacetamide and formation of a 1 : 1 mixture of PhSiH(OBn) 2 and N-ethyldibenzylamine and a mixture of N-ethyldibenzylamine (52 %) with PhH 2 Si[OC(…
AR Lepley, AG Giumanini - The Journal of Organic Chemistry, 1967 - ACS Publications
… Reaction of ethyl iodide with dibenzylamine or its lithium salt, obtained by reaction with n-butyllithium, gave a mixture of products from which N-ethyldibenzylamine (VIII) could not be …
Number of citations: 18 pubs.acs.org
RH Feiertag - 1969 - search.proquest.com
70-13,305 FEIERTAG, Robert Hicks, 1939- REACTIONS OF SMALL CHARGED RINGS. University of Illinois, Ph.D., 1969 Chemistry, organic Page 1 70-13,305 FEIERTAG, Robert Hicks…
Number of citations: 2 search.proquest.com
FM Unger - 1968 - search.proquest.com
The reactions of tertiary aliphatic amines with carbon tetrachloride and bromotrichloromethane, first discovered as a nuisance in spectroscopic applications, were investigated. …
Number of citations: 0 search.proquest.com
İ Küçükgüzel - 1998 - search.proquest.com
… Group-1 substrates consisted of aryl of aralkyl substituted tertiary amines, namely, Nethyldibenzylamine, tribenzylamine, N-benzyl-N-methylaniline, N,N-dibenzylaniline and an amide N,…
Number of citations: 1 search.proquest.com

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